2-(Cyclohex-1-enylamino)benzoic acid
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Overview
Description
2-(Cyclohex-1-enylamino)benzoic acid is an organic compound with the molecular formula C13H15NO2 It is a derivative of benzoic acid, where the amino group is substituted with a cyclohex-1-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Cyclohex-1-enylamino)benzoic acid can be synthesized through the reaction of cyclohexanone with anthranilic acid. The reaction typically involves the formation of an imine intermediate, followed by cyclization to form the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-enylamino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohex-1-enyl group to a cyclohexyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexyl-substituted benzoic acids.
Scientific Research Applications
2-(Cyclohex-1-enylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohex-1-enylamino)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexylamino)benzoic acid
- 2-(Cyclohex-1-enylamino)benzoic acid derivatives
- Benzoic acid derivatives
Uniqueness
This compound is unique due to the presence of the cyclohex-1-enyl group, which imparts distinct chemical and physical properties compared to other benzoic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
2-(Cyclohex-1-enylamino)benzoic acid (C13H15NO2) is an organic compound derived from benzoic acid, characterized by the presence of a cyclohex-1-enyl substituent on the amino group. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular weight of this compound is approximately 219.27 g/mol. The synthesis typically involves the reaction of cyclohexanone with anthranilic acid, leading to the formation of an imine intermediate that cyclizes to yield the final product. The compound is soluble in organic solvents, with limited water solubility due to its hydrophobic cyclohexenyl group.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It interacts with specific molecular targets within biological systems, influencing various biochemical pathways. Notably, it has demonstrated efficacy against Mycobacterium tuberculosis, indicating its potential as an antituberculosis agent .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, particularly Mycobacterium tuberculosis, suggesting its potential use in treating tuberculosis infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study focused on a series of benzoyl derivatives found that certain analogs exhibited cytotoxic effects against multiple cancer cell lines, including breast and brain cancer cells. The mechanism involved apoptosis induction through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MDA-MB-231 (breast cancer) | TBD | Apoptosis induction |
This compound | SH-SY5Y (neuroblastoma) | TBD | Apoptosis induction |
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to a reduction in inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases .
Case Studies
- Antituberculosis Efficacy : A study highlighted the effectiveness of this compound against Mycobacterium tuberculosis, demonstrating significant bactericidal activity in vitro. Further research is needed to explore its pharmacokinetics and optimal dosing regimens for clinical applications.
- Cytotoxicity against Cancer Cells : Another investigation assessed the cytotoxic effects of various benzoyl derivatives, including this compound, on different cancer cell lines. The results indicated promising selectivity and potency, warranting further exploration into its mechanism and potential as an anticancer agent .
Properties
IUPAC Name |
2-(cyclohexen-1-ylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-6,8-9,14H,1-3,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVGXAJCURHBDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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